molecular formula C10H13NO4 B1304993 2-[(Furan-2-carbonyl)-amino]-pentanoic acid CAS No. 436855-71-9

2-[(Furan-2-carbonyl)-amino]-pentanoic acid

Cat. No. B1304993
CAS RN: 436855-71-9
M. Wt: 211.21 g/mol
InChI Key: PUKFQEGGUFUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Furan-2-carbonyl)-amino]-pentanoic acid” is a chemical compound with the empirical formula C10H13NO4 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

The synthesis of furan compounds, such as “2-[(Furan-2-carbonyl)-amino]-pentanoic acid”, can be achieved through various methods. One such method is the CuI-catalyzed coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-carbonyl)-amino]-pentanoic acid” can be represented by the SMILES string CCCC(NC(=O)c1ccco1)C(O)=O . This indicates that the compound contains a furan ring (represented by c1ccco1), an amide group (NC(=O)), and a carboxylic acid group (C(O)=O).


Chemical Reactions Analysis

Furan compounds are important building blocks in organic chemistry and can be used to synthesize a wide range of other compounds . The specific reactions that “2-[(Furan-2-carbonyl)-amino]-pentanoic acid” can undergo would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Activation of Hypoxia-Inducible Factor (HIF)

2-[(Furan-2-carbonyl)-amino]-pentanoic acid: derivatives have been studied for their ability to activate HIF, a transcription factor crucial for cellular response to low oxygen conditions. By inhibiting the Factor Inhibiting HIF-1 (FIH-1), these compounds can induce the expression of anti-hypoxic proteins, offering therapeutic potential in conditions where hypoxia is a concern .

Antibacterial Activity

Furan derivatives, including the 2-[(Furan-2-carbonyl)-amino]-pentanoic acid, have shown promise in combating bacterial infections. They have been utilized in the development of new antibacterial agents, particularly due to their effectiveness against both gram-positive and gram-negative bacteria .

Nematicidal Applications

In agriculture, furan derivatives are applied as nematicides to protect crops from nematode infestations. They serve as an alternative to more harmful chemicals like methyl bromide and have been registered for use in countries like South Africa .

Food Safety

The safety assessment of furan derivatives in food contact materials is critical. Studies have followed guidelines for evaluating substances before their authorization for use in food packaging, ensuring that they do not pose a risk to consumers .

Anti-Microbial Properties

Research has indicated that certain furan-2-carbonyl amino acid derivatives, including 2-[(Furan-2-carbonyl)-amino]-pentanoic acid, could be potent anti-microbial agents. This opens up possibilities for their use in developing new treatments for microbial infections .

Therapeutic Efficacy

The incorporation of the furan nucleus in medicinal chemistry is a key synthetic strategy in drug discovery. Furan-containing compounds exhibit a wide range of biological and pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities, making them valuable in various therapeutic areas .

properties

IUPAC Name

2-(furan-2-carbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-4-7(10(13)14)11-9(12)8-5-3-6-15-8/h3,5-7H,2,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKFQEGGUFUFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387863
Record name 2-[(Furan-2-carbonyl)-amino]-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-carbonyl)-amino]-pentanoic acid

CAS RN

436855-71-9
Record name 2-[(Furan-2-carbonyl)-amino]-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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